molecular formula C15H36N4 B142088 Tris[2-(isopropylamino)ethyl]amine CAS No. 157794-54-2

Tris[2-(isopropylamino)ethyl]amine

Cat. No.: B142088
CAS No.: 157794-54-2
M. Wt: 272.47 g/mol
InChI Key: XUIXOJXQJNMJGQ-UHFFFAOYSA-N
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Description

Tris[2-(isopropylamino)ethyl]amine is an organic compound with the molecular formula C15H36N4. It is a polyamine that features three isopropylamino groups attached to an ethylenediamine backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of catalysis, drug synthesis, and polymer chemistry .

Mechanism of Action

Biochemical Pathways

It is known to be a tetradentate chelating ligand and forms stable complexes with transition metals . It is also used as a carbon dioxide absorbent

Pharmacokinetics

It has a molecular weight of 272.47 , a density of 0.858 g/mL at 25°C , and a boiling point of 120°C/0.5 mmHg . These properties may impact its bioavailability.

Result of Action

It is known to act as a reagent for cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis

Action Environment

It is known to have a flash point of 62°C , which may influence its stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris[2-(isopropylamino)ethyl]amine can be synthesized through the reaction of 1,2-ethanediamine with isopropylamine. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst. The product is then purified through distillation or crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then subjected to rigorous purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(isopropylamino)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris[2-(isopropylamino)ethyl]amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar structure but with amino groups instead of isopropylamino groups.

    Tris[2-(dimethylamino)ethyl]amine: Similar structure with dimethylamino groups.

    Tris[2-(methylamino)ethyl]amine: Similar structure with methylamino groups .

Uniqueness: Tris[2-(isopropylamino)ethyl]amine is unique due to its specific isopropylamino groups, which impart distinct steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it particularly useful in certain catalytic and synthetic applications .

Properties

IUPAC Name

N-propan-2-yl-N',N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c1-13(2)16-7-10-19(11-8-17-14(3)4)12-9-18-15(5)6/h13-18H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXOJXQJNMJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(CCNC(C)C)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578082
Record name N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157794-54-2
Record name N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(isopropylamino)ethyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris[2-(isopropylamino)ethyl]amine contribute to the formation and reactivity of copper(II) alkylperoxo complexes?

A1: this compound acts as a supporting ligand, coordinating to the copper(II) center in alkylperoxo complexes. In the research article focusing on redox-inactive metal ions [], iPr3-tren is used in the synthesis of the alkylperoxocopper(II) complex, [Cu(iPr2-tren-C(CH3)2O2)]+ (1). This complex is formed through the reaction of [Cu(iPr3-tren)(CH3CN)]+ with hydrogen peroxide and triethylamine. The strong coordination of iPr3-tren stabilizes the copper(II) center, allowing for the formation and isolation of the reactive alkylperoxo species. The study highlights that while iPr3-tren itself does not directly participate in the oxidation reactions facilitated by the complex, its presence is crucial for the complex's formation and stability.

Q2: What is the role of this compound in influencing the magnetic properties of copper(II) complexes?

A2: In the study on carbonato-bridged copper(II) complexes [], a related compound, this compound, is used as a ligand in the complex 2·H2O (2). While this complex features a carbonato bridge instead of an alkylperoxo group, it provides valuable insight into how the ligand influences the magnetic properties. The study reveals that the complex exhibits very strong antiferromagnetic coupling (J = −167.7 cm−1), attributed to the specific bridging mode of the carbonato ligand and the coordination geometry enforced by the this compound ligand. This highlights the significant role of the ligand's structure and denticity in dictating the magnetic behavior of such complexes.

Q3: Are there any spectroscopic techniques used to characterize copper(II) complexes containing this compound?

A3: Yes, several spectroscopic methods are employed to characterize copper(II) complexes containing this compound. In the study on redox-inactive metal ions [], the alkylperoxocopper(II) complex [Cu(iPr2-tren-C(CH3)2O2)]+ (1) is characterized using UV-vis, resonance Raman (rR), and electron paramagnetic resonance (EPR) spectroscopies. These techniques provide information about the electronic structure, coordination geometry, and vibrational modes of the complex, offering insights into the copper-ligand interactions and the nature of the copper-oxygen bond in the alkylperoxo moiety.

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